molecular formula C17H26N2O3S B4938998 N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide

N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B4938998
M. Wt: 338.5 g/mol
InChI Key: LOOFLYPHHOYLQL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylphenyl group, and a sulfonyl-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and dimethylphenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(2,5-dimethylphenyl)amino]acetamide
  • N-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfinyl]acetamide

Uniqueness

N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-9-10-14(2)16(11-13)23(21,22)19(3)12-17(20)18-15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOFLYPHHOYLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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